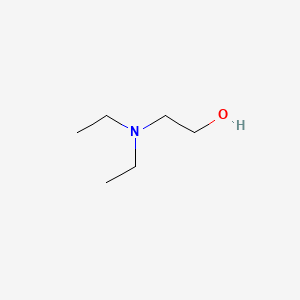

2-(Diethylamino)ethanol

描述

属性

IUPAC Name |

2-(diethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-7(4-2)5-6-8/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSVOASYOCHEOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO, (C2H5)2NC2H4OH | |

| Record name | 2-DIETHYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-DIETHYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14426-20-1 (hydrochloride), 30381-48-7 (hydrochloride salt), 64346-24-3 (sulfate[2:1]) | |

| Record name | Diethylaminoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021837 | |

| Record name | N,N-Diethylethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-diethylaminoethanol appears as a colorless liquid. Flash point 103-140 °F. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Causes burns to the skin, eyes and mucous membranes., Liquid, Colorless liquid with a nauseating, ammonia-like odor; [NIOSH], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a nauseating, ammonia-like odor. | |

| Record name | 2-DIETHYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Diethylaminoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/458 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-DIETHYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/11 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Diethylaminoethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0210.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

325 °F at 760 mmHg (NTP, 1992), 163 °C @ 760 MM HG, 163.00 °C. @ 760.00 mm Hg, 163 °C, 325 °F | |

| Record name | 2-DIETHYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLAMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Diethylaminoethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-DIETHYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/11 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Diethylaminoethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0210.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

140 °F (NTP, 1992), 49 °C, 140 °F (OPEN CUP), 125 °F (closed cup), 52 °C c.c., 140 °F, 126 °F | |

| Record name | 2-DIETHYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Diethylaminoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/458 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLAMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIETHYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/11 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Diethylaminoethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0210.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Very soluble (NTP, 1992), SOL IN ALL PROPORTIONS IN WATER; SOL IN ALC, ETHER, ACETONE, BENZENE, PETROLEUM ETHER, 1000000 mg/L @ 25 °C (exp), Solubility in water: miscible, Miscible | |

| Record name | 2-DIETHYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLAMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Diethylaminoethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-DIETHYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Diethylaminoethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0210.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.8921 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.8921 @ 20 °C/4 °C, Relative density (water = 1): 0.88, 0.89 | |

| Record name | 2-DIETHYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLAMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIETHYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/11 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Diethylaminoethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0210.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.03 (Air= 1), 4.03 | |

| Record name | 2-DIETHYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLAMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/11 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

21 mmHg at 68 °F (NTP, 1992), 21.0 [mmHg], 21 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 2.8, 1 mmHg | |

| Record name | 2-DIETHYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Diethylaminoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/458 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLAMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIETHYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/11 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Diethylaminoethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0210.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS LIQUID, Colorless liquid. | |

CAS No. |

100-37-8 | |

| Record name | 2-DIETHYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylaminoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Diethylamino)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethylethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-diethylaminoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(DIETHYLAMINO)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6DL4M053U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLAMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Diethylaminoethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-DIETHYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/11 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanol, 2-(diethylamino)- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KK4D7038.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-94 °F (NTP, 1992), FREEZING POINT: -70 °C, -70 °C, -94 °F | |

| Record name | 2-DIETHYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLAMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIETHYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/11 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Diethylaminoethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0210.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

N,N-Diethylethanolamine: A Comprehensive Physicochemical Profile for Researchers and Drug Development Professionals

An In-depth Technical Guide

N,N-Diethylethanolamine (DEAE) is a versatile organic compound with significant applications in the pharmaceutical and chemical industries. This tertiary amino alcohol serves as a crucial precursor in the synthesis of various pharmaceutical agents, most notably the local anesthetic procaine (B135).[1][2] Its basic nature also makes it a valuable pH-regulating agent and corrosion inhibitor.[1][3] A thorough understanding of its physicochemical properties is paramount for its effective and safe use in research and drug development. This technical guide provides a detailed overview of the core physicochemical characteristics of N,N-Diethylethanolamine, complete with experimental methodologies for their determination.

Core Physicochemical Properties

The fundamental physicochemical properties of N,N-Diethylethanolamine are summarized in the tables below, providing a comprehensive dataset for easy reference and comparison.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅NO | [1] |

| Molecular Weight | 117.19 g/mol | [1] |

| Appearance | Colorless to light yellowish liquid | [4] |

| Odor | Nauseating, weak, ammonia-like | [1] |

| Melting Point | -70 °C (-94 °F; 203 K) | [1][5][6] |

| Boiling Point | 161-163 °C (322-325 °F; 434-436 K) at 760 mmHg | [1][4][5] |

| Density | 0.884 g/mL at 25 °C | [1][7] |

| Vapor Density | 4.04 (vs air) | [1][7] |

| Vapor Pressure | 1 mmHg at 20 °C | [1][8] |

| Refractive Index (n20/D) | 1.441 | [1][7] |

| Viscosity | 4.002 mPa·s at 25 °C | [9][10] |

Chemical and Solubility Properties

| Property | Value | Reference |

| pKa (conjugate acid) | 9.87 at 20 °C; 10.1 at 25°C | [9][11] |

| logP (Octanol-Water Partition Coefficient) | 0.21 at 23 °C | [1] |

| Water Solubility | Miscible | [4][5] |

| Solubility in other solvents | Soluble in alcohol, ether, acetone, benzene, and petroleum ether | [1] |

| pH | 11.5 (100 g/L aqueous solution at 20 °C) | [4] |

| Flash Point | 52 °C (125.6 °F) closed cup | [5] |

| Auto-ignition Temperature | 250 °C (482 °F) | [5] |

Key Applications in Drug Development and Research

N,N-Diethylethanolamine's chemical structure, featuring both a tertiary amine and a primary alcohol, makes it a valuable building block and functional ingredient in various applications:

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of the local anesthetic procaine through its reaction with 4-aminobenzoic acid.[1][2]

-

pH Regulation: Its basicity allows it to be used as a pH stabilizer in various formulations.[3]

-

Ion Exchange Chromatography: DEAE is a precursor for the synthesis of DEAE-cellulose and DEAE-Sephadex resins, which are widely used in the purification of proteins and other biomolecules.[1]

-

Corrosion Inhibition: It is utilized as a corrosion inhibitor, particularly in steam and condensate lines, by neutralizing carbonic acid and scavenging oxygen.[1]

Experimental Protocols for Physicochemical Property Determination

Detailed methodologies for determining the key physicochemical properties of N,N-Diethylethanolamine are provided below. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Distillation Method)

Objective: To determine the temperature at which N,N-Diethylethanolamine transitions from a liquid to a gas at atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle

-

Boiling chips

Procedure:

-

Assemble the distillation apparatus in a fume hood.

-

Place a small volume (e.g., 25 mL) of N,N-Diethylethanolamine and a few boiling chips into the distillation flask.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Continue distillation until a small amount of liquid remains in the distillation flask. Do not distill to dryness.

-

Correct the observed boiling point for any significant deviation from standard atmospheric pressure.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which N,N-Diethylethanolamine transitions from a solid to a liquid. As DEAE is a liquid at room temperature, this procedure requires cooling the sample.

Apparatus:

-

Melting point apparatus with a cooling stage or a cold bath (e.g., dry ice/acetone)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated, low-temperature)

Procedure:

-

Cool a small sample of N,N-Diethylethanolamine in a suitable container until it solidifies.

-

Quickly introduce a small amount of the powdered solid into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus, which has been pre-cooled to a temperature below the expected melting point.

-

Allow the temperature to rise slowly (1-2 °C per minute).

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the last crystal of the solid melts (the end of melting). The range between these two temperatures is the melting point range.

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of N,N-Diethylethanolamine.

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, dry the outside of the pycnometer, and record its mass (m₂).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with N,N-Diethylethanolamine, bring it to the same constant temperature, adjust the volume to the mark, dry the exterior, and record its mass (m₃).

-

Calculate the density of N,N-Diethylethanolamine using the following formula: Density (DEAE) = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.

Determination of Solubility in Water

Objective: To qualitatively determine the miscibility of N,N-Diethylethanolamine in water.

Apparatus:

-

Test tubes

-

Pipettes or graduated cylinders

-

Vortex mixer or stirring rod

Procedure:

-

Add a known volume of distilled water (e.g., 5 mL) to a test tube.

-

Add a small, measured volume of N,N-Diethylethanolamine (e.g., 0.5 mL) to the water.

-

Agitate the mixture vigorously using a vortex mixer or by stirring.

-

Observe the mixture for the formation of a single, clear phase. If a single phase is observed, the substance is miscible.

-

Continue adding N,N-Diethylethanolamine in increments and observing the mixture. If at any point two distinct layers form, the substance is not fully miscible. For DEAE, it is expected to be miscible in all proportions.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant of the conjugate acid of N,N-Diethylethanolamine.

Apparatus:

-

pH meter with a combination electrode (calibrated)

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Reagents:

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

N,N-Diethylethanolamine solution of known concentration (e.g., 0.1 M)

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Pipette a known volume of the N,N-Diethylethanolamine solution into a beaker.

-

Add enough deionized water to ensure the pH electrode is properly immersed.

-

Place the beaker on a magnetic stirrer and begin gentle stirring.

-

Record the initial pH of the solution.

-

Titrate the solution by adding small, known increments of the standardized HCl solution from the burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot a graph of pH versus the volume of HCl added.

-

Determine the equivalence point from the graph (the point of steepest inflection).

-

The pH at the half-equivalence point (half the volume of HCl required to reach the equivalence point) is equal to the pKa of the conjugate acid of N,N-Diethylethanolamine.

Determination of logP (Shake-Flask Method)

Objective: To determine the partition coefficient of N,N-Diethylethanolamine between n-octanol and water.

Apparatus:

-

Separatory funnel or screw-cap test tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge (optional)

-

Analytical instrument for concentration determination (e.g., GC, HPLC, or UV-Vis spectrophotometer)

Reagents:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

N,N-Diethylethanolamine

Procedure:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.

-

Prepare a stock solution of N,N-Diethylethanolamine in the n-octanol-saturated water.

-

Add a known volume of the aqueous DEAE solution and an equal volume of the water-saturated n-octanol to a separatory funnel or test tube.

-

Shake the mixture for a predetermined amount of time (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of N,N-Diethylethanolamine in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Calculate logP by taking the base-10 logarithm of P.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of key experimental procedures.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for pKa Determination.

Caption: Synthesis of Procaine from DEAE.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. phillysim.org [phillysim.org]

- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. rudolphresearch.com [rudolphresearch.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mt.com [mt.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. education.com [education.com]

A Comprehensive Technical Guide to the Synthesis of 2-(Diethylamino)ethanol from Diethylamine and Ethylene Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-(Diethylamino)ethanol, a critical intermediate in the production of pharmaceuticals, corrosion inhibitors, and other fine chemicals. The primary focus is on the direct reaction between diethylamine (B46881) and ethylene (B1197577) oxide, which is the most common commercial method.[1][2][3] This document outlines the reaction mechanism, detailed experimental protocols, process parameters, and crucial safety considerations.

Introduction and Reaction Overview

This compound (DEAE) is a tertiary amine and primary alcohol, finding extensive use as a precursor for pharmaceuticals like the local anesthetic procaine, as well as in the manufacturing of emulsifiers, detergents, and as a corrosion inhibitor in boiler water treatments.[3][4] The most prevalent industrial synthesis route involves the nucleophilic ring-opening of ethylene oxide by diethylamine.[1][2][5]

The fundamental reaction is an ethoxylation process where the secondary amine, diethylamine, attacks one of the carbon atoms of the ethylene oxide ring. The high ring strain of the epoxide facilitates this addition reaction, which proceeds readily, often without a catalyst.

Overall Reaction: (CH₃CH₂)₂NH + C₂H₄O → (CH₃CH₂)₂NCH₂CH₂OH

This reaction is typically exothermic and can lead to the formation of by-products if not properly controlled.[6] The primary side reaction is the further ethoxylation of the DEAE product to form higher molecular weight adducts.[7]

Reaction Mechanism and Pathway

The synthesis proceeds via a nucleophilic substitution (Sɴ2) mechanism. The nitrogen atom of diethylamine, with its lone pair of electrons, acts as the nucleophile. It attacks one of the electrophilic carbon atoms of the ethylene oxide ring, leading to the simultaneous opening of the three-membered ring. A subsequent proton transfer results in the final product.

Experimental Protocols and Process Parameters

The reaction is typically performed in a closed system under controlled temperature and pressure.[2] While the reaction can proceed without a catalyst, acidic or basic catalysts can be employed to modify reaction rates.[8] However, the use of catalysts like Lewis acids can also promote the formation of undesirable byproducts such as dioxane.[7] A catalyst-free approach is often preferred to ensure high selectivity and product purity.[7]

Generalized Laboratory/Pilot Scale Protocol (Catalyst-Free):

-

Reactor Preparation: An appropriately sized stainless steel pressure reactor is rendered inert by purging with nitrogen. The reactor should be equipped with a magnetic stirrer, a cooling jacket, a thermocouple, a pressure gauge, and separate inlets for the reactants.

-

Charging Reactants: Liquid diethylamine is charged into the reactor. The system is then sealed and heated to the desired initial reaction temperature.

-

Ethylene Oxide Addition: Gaseous or liquid ethylene oxide is introduced into the reactor at a controlled rate. The addition is highly exothermic and requires efficient heat removal via the cooling jacket to maintain a stable reaction temperature.[6]

-

Reaction Monitoring: The reaction progress is monitored by observing the pressure within the reactor. A drop in pressure indicates the consumption of ethylene oxide. The reaction is typically allowed to proceed for a set residence time after the addition is complete.

-

Work-up and Purification: Once the reaction is complete, the reactor is cooled. The crude product is then transferred to a distillation apparatus. Unreacted diethylamine is removed as the first fraction. The final product, this compound, is then purified by distillation under reduced pressure.[1]

Process Parameters:

Quantitative data from various sources, including patents, indicates the importance of controlling process parameters to maximize yield and selectivity.

| Parameter | Typical Range | Preferred Range | Rationale & Notes |

| Temperature | 10 - 130 °C | 40 - 100 °C | Higher temperatures increase reaction rate but may lead to side reactions. Lower temperatures can slow the reaction significantly.[7][9] |

| Pressure | 0.4 - 1.8 MPa | 0.5 - 1.5 MPa | Sufficient pressure is required to maintain reactants in the liquid phase and control the reaction.[7] |

| Reactant Molar Ratio | (DEA:EO) 1:1 to 4:1 | Excess Diethylamine | An excess of diethylamine helps to minimize the formation of higher ethoxylated by-products by ensuring ethylene oxide preferentially reacts with the starting amine. |

| Residence Time | 0.1 - 20 minutes | 0.5 - 4 minutes | Shorter residence times, particularly in continuous flow reactors (microreactors), can achieve high selectivity.[7] |

| Catalyst | None / Acid / Base | None | A catalyst-free process avoids the formation of by-products like dioxane and simplifies purification.[7] |

Table 1: Key Process Parameters for DEAE Synthesis

| Product Specification | Value |

| Purity (Typical) | ≥ 99.5% (w/w) |

| Water Content | ≤ 0.20% (w/w) |

| Appearance | Colorless to light yellowish liquid |

| Odor | Ammonia-like |

Table 2: Typical Product Specifications for this compound[1][2]

Experimental Workflow Visualization

The synthesis follows a logical sequence of operations from preparation to final analysis.

Safety Considerations

Both reactants require stringent safety protocols due to their hazardous nature. The entire process should be conducted in a well-ventilated area, preferably within a fume hood, and inside a closed system designed to handle the pressures involved.[2][10][11]

-

Ethylene Oxide (EO):

-

Hazards: Extremely flammable, highly toxic, carcinogenic, and dangerously reactive.[10][12] It can polymerize explosively.[10] It is a gas at room temperature and forms explosive mixtures with air.[12]

-

Handling Precautions: Must be handled in a closed system. All sources of ignition must be eliminated.[10] Workers must use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and respiratory protection.[10][11][13] Emergency procedures for leaks must be established.[12]

-

-

Diethylamine (DEA):

-

Hazards: Flammable and volatile liquid with a strong, ammonia-like odor.[5] It is corrosive and can cause burns to the skin and eyes. Vapors can cause respiratory irritation.[5]

-

Handling Precautions: Store in a well-ventilated area away from ignition sources. Use appropriate PPE, including gloves and eye protection.

-

-

Process Safety:

-

Thermal Runaway: The ethoxylation reaction is highly exothermic.[6] Inadequate cooling can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure. A robust cooling system and careful, slow addition of ethylene oxide are critical.

-

Pressure Control: The reaction must be conducted in a pressure-rated vessel. A rupture disc or pressure relief valve is a mandatory safety feature.

-

This guide provides a foundational understanding for professionals involved in the synthesis of this compound. All experimental work should be preceded by a thorough risk assessment and adherence to all institutional and regulatory safety guidelines.

References

- 1. 2-DIETHYLAMINOETHANOL (DEAE) - Ataman Kimya [atamanchemicals.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. atamankimya.com [atamankimya.com]

- 4. nbinno.com [nbinno.com]

- 5. Diethylamine - Wikipedia [en.wikipedia.org]

- 6. Ethoxylation - Wikipedia [en.wikipedia.org]

- 7. CN104725243A - Method for synthesizing diethylaminoethanol - Google Patents [patents.google.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. US8049039B2 - Process for preparation of alkoxylated alkylamines/alkyl ether amines with peaked distribution - Google Patents [patents.google.com]

- 10. CCOHS: Ethylene Oxide [ccohs.ca]

- 11. ehs.unm.edu [ehs.unm.edu]

- 12. airgas.com [airgas.com]

- 13. Back to Basics: Ethylene Oxide - EHSLeaders [ehsleaders.org]

An In-depth Technical Guide on the Core Mechanism of Action of 2-(Diethylamino)ethanol as a Weak Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diethylamino)ethanol (DEAE) is a tertiary amine with the molecular formula (C₂H₅)₂NCH₂CH₂OH.[1][2] Due to the presence of a lone pair of electrons on the nitrogen atom, DEAE acts as a weak base. This property is central to its various industrial and biological applications, including its use as a pH adjuster, corrosion inhibitor, and as a precursor in the synthesis of pharmaceuticals like the local anesthetic procaine. In a biological context, its basicity governs its interaction with cellular membranes and organelles, leading to significant physiological effects. This technical guide provides an in-depth exploration of the mechanism of action of DEAE as a weak base at the cellular level, focusing on its physicochemical properties, its role as a lysosomotropic agent, and its potential impact on cellular signaling pathways.

Physicochemical Properties of this compound

The behavior of DEAE as a weak base is fundamentally determined by its physicochemical properties. The key parameters are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅NO | [1] |

| Molecular Weight | 117.19 g/mol | [1] |

| pKa (conjugate acid) | 9.87 at 20 °C | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Nauseating, ammonia-like | [1] |

| Solubility in Water | Miscible | [2] |

| logP | 0.769 | [2] |

The pKa of the conjugate acid of DEAE is a critical determinant of its behavior in biological systems. At physiological pH (around 7.4), a significant portion of DEAE molecules will be protonated, carrying a positive charge. The Henderson-Hasselbalch equation can be used to calculate the ratio of the protonated (BH⁺) to the unprotonated (B) form:

pH = pKa + log([B]/[BH⁺])

Given a pKa of 9.87, at pH 7.4, the ratio of [B] to [BH⁺] is approximately 1:295, indicating that the vast majority of DEAE exists in its protonated, cationic form. However, the small fraction of the uncharged, lipophilic form is crucial for its ability to cross biological membranes.

Mechanism of Action at the Cellular Level

The primary mechanism of action of DEAE as a weak base in a cellular context revolves around its ability to permeate cell membranes and alter intracellular pH gradients. This process is often referred to as lysosomotropism, where the compound preferentially accumulates in acidic organelles, most notably lysosomes.

Cellular Uptake and Intracellular Alkalinization

The uncharged form of DEAE, although a minor species at physiological pH, is lipid-soluble and can readily diffuse across the plasma membrane into the cytosol. Once inside the cell, which has a slightly more acidic environment than the extracellular space, the equilibrium shifts, and the uncharged DEAE can become protonated. This trapping of the charged form leads to a net influx of the weak base. The continuous uptake and subsequent protonation of DEAE consume protons from the cytosol, leading to a transient increase in cytosolic pH, a phenomenon known as intracellular alkalinization.[3][4][5][6]

Lysosomotropism and the "Proton Sponge" Effect

Lysosomes are acidic organelles with a luminal pH maintained between 4.5 and 5.0.[7] The uncharged form of DEAE that enters the cytosol can further diffuse across the lysosomal membrane into the acidic lumen. Inside the lysosome, the highly acidic environment leads to the rapid and almost complete protonation of the DEAE molecules. The resulting charged, hydrophilic form is unable to diffuse back across the lysosomal membrane and becomes trapped. This process of accumulation in acidic vesicles is termed lysosomotropism.[8][9][10]

The continuous accumulation of DEAE inside the lysosome, and its subsequent protonation, consumes a significant number of protons from the lysosomal lumen, leading to an increase in the lysosomal pH. This is often described by the "proton sponge" effect, where the weak base soaks up protons, causing the organelle to swell due to osmotic pressure from the influx of counter-ions (like chloride) and water, which can eventually lead to lysosomal membrane permeabilization.[10]

Caption: Mechanism of DEAE as a weak base at the cellular level.

Impact on Cellular Signaling Pathways

The alteration of intracellular and lysosomal pH by DEAE can have profound effects on various cellular signaling pathways. Lysosomes are not merely degradative compartments but also serve as signaling hubs, and their proper function is critical for cellular homeostasis.

Autophagy

Autophagy is a cellular process responsible for the degradation of damaged organelles and long-lived proteins through the lysosomal pathway.[11] The fusion of autophagosomes with lysosomes to form autolysosomes is a pH-sensitive process. By increasing the lysosomal pH, DEAE can impair this fusion and inhibit the degradation of autophagic cargo. This can lead to the accumulation of autophagosomes and disruption of the autophagic flux.[12]

mTOR Signaling

The mechanistic target of rapamycin (B549165) (mTOR) is a key regulator of cell growth, proliferation, and metabolism.[1][13] mTOR complex 1 (mTORC1) is localized to the lysosomal surface and its activity is sensitive to lysosomal function and nutrient availability.[11] By disrupting lysosomal pH and function, DEAE could indirectly affect mTORC1 signaling, although the precise effects are likely complex and context-dependent. Inhibition of lysosomal function can lead to the inhibition of mTORC1 activity.

Caption: Potential impact of DEAE on autophagy and mTOR signaling.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of DEAE.

Materials:

-

This compound (DEAE)

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (B78521) (NaOH)

-

0.15 M Potassium chloride (KCl)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

-

Nitrogen gas

Procedure:

-

Solution Preparation: Prepare a 1 mM solution of DEAE in deionized water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.

-

Acidification: Acidify the DEAE solution to approximately pH 2 with 0.1 M HCl.

-

Nitrogen Purge: Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide.

-

Titration: Place the beaker on a magnetic stirrer and immerse the pH electrode. Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.1 mL) and recording the pH after each addition. Continue the titration until the pH reaches approximately 12.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point on the titration curve where half of the DEAE has been neutralized.[14][15][16][17]

Measurement of Intracellular pH using BCECF-AM

This protocol describes the measurement of changes in intracellular pH upon treatment with DEAE using the fluorescent probe BCECF-AM.[18][19][20][21][22]

Materials:

-

Cells of interest (e.g., HeLa, CHO)

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

DMSO

-

This compound (DEAE)

-

Nigericin (B1684572) and Valinomycin (B1682140) (for calibration)

-

pH calibration buffers (ranging from pH 6.0 to 8.0)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Prepare a 1-5 µM working solution of BCECF-AM in HBSS. Remove the culture medium from the cells and add the BCECF-AM loading solution. Incubate for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

DEAE Treatment: Add HBSS containing the desired concentration of DEAE to the cells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm). The ratio of the fluorescence intensities (490/440) is proportional to the intracellular pH.

-

Calibration: At the end of the experiment, generate a calibration curve by incubating the BCECF-loaded cells in pH calibration buffers containing nigericin and valinomycin to equilibrate the intracellular and extracellular pH. Plot the fluorescence ratio against the known pH values.

-

Data Analysis: Convert the experimental fluorescence ratios to intracellular pH values using the calibration curve.

Caption: Experimental workflow for intracellular pH measurement.

Measurement of Lysosomal pH using LysoSensor™ Dyes

This protocol details the measurement of lysosomal pH changes induced by DEAE using a ratiometric LysoSensor™ dye.[7][23][24][25]

Materials:

-

Cells of interest

-

Cell culture medium

-

LysoSensor™ Yellow/Blue DND-160 or similar ratiometric lysosomal pH probe

-

This compound (DEAE)

-

Nigericin and Monensin (B1676710) (for calibration)

-

pH calibration buffers (ranging from pH 4.0 to 6.0)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Seeding: Plate cells on glass-bottom dishes suitable for microscopy and allow them to adhere.

-

Dye Loading: Load the cells with 1-5 µM LysoSensor™ dye in culture medium for 5-30 minutes at 37°C.

-

Washing: Replace the loading solution with fresh pre-warmed medium.

-

DEAE Treatment: Add medium containing the desired concentration of DEAE to the cells.

-

Image Acquisition: Acquire fluorescence images at two different emission wavelengths (e.g., 450 nm and 510 nm for LysoSensor™ Yellow/Blue) using a single excitation wavelength (e.g., 360 nm).

-

Calibration: To generate a calibration curve, treat dye-loaded cells with pH calibration buffers containing nigericin and monensin to equilibrate the lysosomal and extracellular pH. Acquire images at each pH.

-

Data Analysis: Calculate the ratio of the fluorescence intensities from the two emission channels for each lysosome. Convert these ratios to pH values using the calibration curve.

Conclusion

This compound acts as a weak base that can readily cross cell membranes in its uncharged form. Its accumulation in acidic organelles, particularly lysosomes, through a process of ion trapping leads to an increase in both cytosolic and lysosomal pH. This disruption of intracellular pH homeostasis can have significant downstream effects on cellular processes such as autophagy and mTOR signaling. The experimental protocols provided in this guide offer robust methods for quantifying these effects, enabling further research into the multifaceted roles of DEAE and other weak bases in cellular physiology and pharmacology. A thorough understanding of these mechanisms is essential for the development of drugs that target lysosomal function and for assessing the cellular impact of chemical compounds with similar physicochemical properties.

References

- 1. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative profiling pH heterogeneity of acidic endolysosomal compartments using fluorescence lifetime imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intracellular alkalinization mobilizes calcium from agonist-sensitive pools in rat lacrimal acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular pH recovery from alkalinization. Characterization of chloride and bicarbonate transport by the anion exchange system of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracellular alkalinization augments capacitative Ca2+ entry in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intracellular alkalinization mobilizes calcium from agonist-sensitive pools in rat lacrimal acinar cells - PMC [pmc.ncbi.nlm.nih.gov]